UAMC-1110: An In-Depth Technical Guide to its Mechanism of Action
UAMC-1110: An In-Depth Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
UAMC-1110 is a highly potent and selective small molecule inhibitor of Fibroblast Activation Protein (FAP), a serine protease with significant roles in the tumor microenvironment and various fibrotic diseases. This document provides a comprehensive overview of the mechanism of action of UAMC-1110, detailing its inhibitory activity, selectivity profile, and the experimental protocols used for its characterization.
Core Mechanism of Action: Inhibition of Fibroblast Activation Protein (FAP)
UAMC-1110 exerts its biological effect through the potent and selective inhibition of Fibroblast Activation Protein (FAP). FAP is a type II transmembrane serine protease that is overexpressed in cancer-associated fibroblasts (CAFs) within the tumor stroma of many epithelial cancers.[1] Its enzymatic activity is implicated in extracellular matrix remodeling, which can promote tumor growth, invasion, and metastasis.[2] UAMC-1110 acts as a competitive inhibitor, binding to the active site of FAP and blocking its proteolytic activity.
The core interaction is illustrated in the following diagram:
Caption: UAMC-1110 inhibits FAP, preventing ECM degradation and subsequent tumor invasion.
Quantitative Inhibitory Activity and Selectivity
UAMC-1110 demonstrates sub-nanomolar potency against FAP and exhibits high selectivity over other related serine proteases, such as prolyl oligopeptidase (PREP) and various dipeptidyl peptidases (DPPs). This selectivity is crucial for minimizing off-target effects.
| Target Enzyme | IC50 (nM) | Reference |
| Fibroblast Activation Protein (FAP) | 3.2 | [3][4][5] |
| Fibroblast Activation Protein (FAP) | 0.43 | [1] |
| Fibroblast Activation Protein (FAP) | 4.17 | |
| Prolyl Oligopeptidase (PREP) | 1800 | [3][4] |
| Dipeptidyl Peptidase 4 (DPP4) | >10,000 | [1] |
| Dipeptidyl Peptidase 8 (DPP8) | >10,000 | [1] |
| Dipeptidyl Peptidase 9 (DPP9) | 4700 |
Note: Variations in IC50 values can be attributed to different experimental conditions and recombinant enzyme sources.
Experimental Protocols
In Vitro FAP Inhibition Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of UAMC-1110 against recombinant human FAP.
Workflow Diagram:
Caption: Workflow for determining the in vitro inhibitory activity of UAMC-1110 against FAP.
Materials:
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Recombinant human FAP protein (e.g., from Bio-Techne, Cat. 3715-SE-010)
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UAMC-1110
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Fluorescent FAP substrate (e.g., Gly-Pro-AMC)
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Assay Buffer: 25 mM Tris, 250 mM NaCl, pH 7.4
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96-well plates
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Fluorescence plate reader
Procedure:
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Reagent Preparation:
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Prepare a stock solution of UAMC-1110 in a suitable solvent (e.g., DMSO).
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Perform serial dilutions of UAMC-1110 in assay buffer to achieve a range of concentrations (e.g., from 40 µM to 4 pM).
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Dilute the recombinant human FAP protein to a final concentration of 0.4 µg/mL in assay buffer.
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Dilute the Gly-Pro-AMC substrate to a final concentration of 40 µM in assay buffer.
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Assay Plate Setup:
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Add 25 µL of each UAMC-1110 dilution to the wells of a 96-well plate.
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Add 25 µL of the diluted substrate to each well.
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Enzymatic Reaction:
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Initiate the reaction by adding 50 µL of the diluted FAP protein to each well.
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Incubate the plate at 37°C for 1 hour.
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Data Acquisition and Analysis:
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Measure the fluorescence intensity in each well using a fluorescence plate reader (excitation/emission wavelengths appropriate for AMC).
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Plot the fluorescence intensity against the logarithm of the inhibitor concentration.
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Calculate the IC50 value by fitting the data to a dose-response curve.
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Selectivity Assays
To determine the selectivity of UAMC-1110, similar inhibition assays are performed using other serine proteases such as PREP, DPP4, DPP8, and DPP9. The core protocol remains the same, with modifications to the enzyme and substrate used. For example, H-Gly-Pro-AMC can be used as a substrate for DPP4, DPP8, and DPP9.[1]
Role in Signaling Pathways
FAP expression in the tumor microenvironment has been linked to the activation of several pro-tumorigenic signaling pathways, including PI3K/AKT and RAS/ERK.[2] While UAMC-1110 directly inhibits the enzymatic activity of FAP, the downstream consequence is the modulation of these signaling cascades, leading to reduced cell proliferation, migration, and invasion. The enzymatic activity of FAP is thought to remodel the extracellular matrix, which in turn influences cell-matrix interactions and downstream signaling.
Conceptual Signaling Impact:
Caption: UAMC-1110's inhibition of FAP disrupts downstream signaling pathways promoting tumor progression.
Conclusion
UAMC-1110 is a potent and selective inhibitor of FAP. Its mechanism of action is centered on the direct inhibition of FAP's enzymatic activity, which plays a crucial role in the tumor microenvironment. The high potency and selectivity of UAMC-1110 make it a valuable research tool for studying the biological functions of FAP and a promising scaffold for the development of targeted therapeutics and diagnostic agents.
References
- 1. Frontiers | In Vitro and In Situ Activity-Based Labeling of Fibroblast Activation Protein with UAMC1110-Derived Probes [frontiersin.org]
- 2. The role of fibroblast activation protein in health and malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Design, Synthesis, and Evaluation of 18F-Labeled Tracers Targeting Fibroblast Activation Protein for Brain Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fibroblast Activation Protein (FAP) targeting homodimeric FAP inhibitor radiotheranostics: a step to improve tumor uptake and retention time - PMC [pmc.ncbi.nlm.nih.gov]
